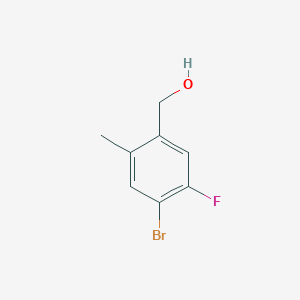
N-Phenyl-1H-indazol-3-amine
Descripción general
Descripción
“N-Phenyl-1H-indazol-3-amine” is a compound with the molecular formula C13H11N3 and a molecular weight of 209.25 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
A series of indazole derivatives, including “this compound”, were designed and synthesized by a molecular hybridization strategy . The synthesis strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
“this compound” and its derivatives have shown great antitumor activity . The compound 6o, for example, exhibited a promising inhibitory effect against the K562 cell line . The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 209.25 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-Phenyl-1H-indazol-3-amine and its derivatives have been synthesized and structurally analyzed in various studies. Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and analyzed its crystal structure, showing its effectiveness against cancer cell lines (Lu et al., 2017). Similarly, Lu et al. (2020) designed and synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, detailing its crystal structure and antitumor activity (Lu et al., 2020).
Antitumor Properties
Several studies have highlighted the antitumor properties of compounds derived from this compound. For instance, Ji et al. (2018) investigated the synthesis and antitumor activity of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, demonstrating its inhibitory capacity against certain cancer cell lines (Ji et al., 2018).
Catalytic Synthesis Methods
Research has also focused on developing efficient synthesis methods for this compound derivatives. Park et al. (2021) described a silver(I)-mediated intramolecular oxidative C–H amination for the construction of assorted 1H-indazoles, applicable in medicinal chemistry (Park et al., 2021).
Antiproliferative Activity
The antiproliferative activity of this compound derivatives has been a subject of interest. Maggio et al. (2011) synthesized various N-phenyl-1H-indazole-1-carboxamides and evaluated their in vitro antiproliferative activity against a range of tumor cell lines, noting significant inhibitory effects (Maggio et al., 2011).
Photophysical Properties and Molecular Rearrangements
The photophysical properties and molecular rearrangements of this compound derivatives have been explored. Buscemi et al. (1996) investigated the photochemistry of some derivatives, focusing on the formation of indazoles and benzimidazoles under specific conditions (Buscemi et al., 1996).
Corrosion Inhibition
Qiang et al. (2018) designed and synthesized indazole derivatives for corrosion inhibition of copper, demonstrating the potential application of these compounds in materials science (Qiang et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of N-Phenyl-1H-Indazol-3-Amine is Tyrosine-protein kinase JAK2 . This enzyme plays a crucial role in signal transduction from various cell surface receptors, including cytokine, growth factor, and hormone receptors .
Mode of Action
This compound interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the enzymatic activity of JAK2, leading to the disruption of downstream signaling pathways .
Biochemical Pathways
The inhibition of JAK2 by this compound affects multiple downstream pathways. One of the key pathways influenced is the p53/MDM2 pathway . This pathway plays a critical role in regulating cell cycle progression and apoptosis .
Result of Action
The inhibition of JAK2 and the subsequent disruption of the p53/MDM2 pathway by this compound can lead to cell cycle arrest and apoptosis . This compound has shown promising inhibitory effects against various human cancer cell lines .
Safety and Hazards
Direcciones Futuras
“N-Phenyl-1H-indazol-3-amine” and its derivatives have shown great potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel anti-cancer drugs with high efficiency and low toxicity . The compound 6o, for instance, could be a promising scaffold to develop an effective and low-toxic anticancer agent .
Análisis Bioquímico
Biochemical Properties
N-Phenyl-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of tyrosine-protein kinase JAK2, which is involved in cell signaling pathways . Additionally, this compound interacts with the Bcl2 family of proteins, which are key regulators of apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The compound influences cell function by affecting cell signaling pathways, such as the p53/MDM2 pathway, and altering gene expression . Additionally, this compound impacts cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound binds to specific biomolecules, such as tyrosine-protein kinase JAK2, inhibiting its activity and disrupting downstream signaling pathways . This inhibition leads to changes in gene expression and cellular function. Furthermore, this compound induces apoptosis by interacting with the Bcl2 family of proteins and activating the p53/MDM2 pathway . These molecular interactions underscore the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also demonstrated the compound’s ability to maintain its therapeutic effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity . At higher doses, this compound can cause adverse effects, including toxicity to normal cells . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound has been shown to accumulate in the nucleus, where it exerts its effects on gene expression and cell signaling pathways .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In particular, this compound has been found to localize in the nucleus, where it interacts with nuclear proteins and influences gene expression . This localization is essential for its role in regulating cellular processes and exerting its therapeutic effects.
Propiedades
IUPAC Name |
N-phenyl-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-11-8-4-5-9-12(11)15-16-13/h1-9H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKZLAQDGRSBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



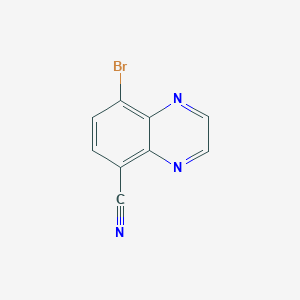
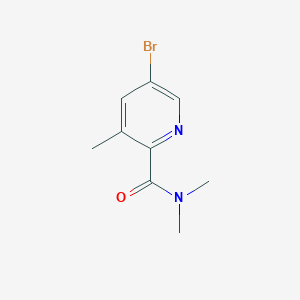
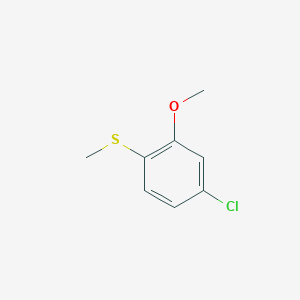

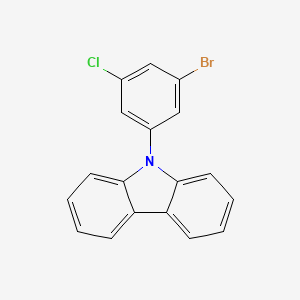
![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)

